Methyl 4-[(propylamino)methyl]benzoate
Description
Methyl 4-[(propylamino)methyl]benzoate is a benzoate ester derivative featuring a propylamino-methyl substituent at the para position of the aromatic ring. This compound is structurally characterized by a methyl ester group at the carboxylate position and a secondary amine (propylamino) linked via a methylene bridge. Such modifications are often employed in medicinal chemistry to optimize physicochemical properties (e.g., solubility, bioavailability) or to enhance interactions with biological targets.
The compound’s synthesis typically involves condensation reactions between substituted benzoyl chlorides and alkylamines, followed by esterification. Characterization methods such as ¹H NMR and high-resolution mass spectrometry (HRMS) are standard for confirming purity and structural integrity, as demonstrated in related compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 4-(propylaminomethyl)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
JIXCDWAYOFIOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(propylamino)methyl]benzoate typically involves the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl benzoate.
Formylation: Methyl benzoate is then subjected to formylation to introduce a formyl group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(propylamino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitrobenzoates and halogenated benzoates.
Scientific Research Applications
Methyl 4-[(propylamino)methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(propylamino)methyl]benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-[(propylamino)methyl]benzoate belongs to a broader class of benzoate derivatives modified with nitrogen-containing substituents.
Structural and Functional Group Analysis
| Compound Name | Substituent(s) at Position 4 | Key Functional Features |
|---|---|---|
| This compound | Propylamino-methyl | Secondary amine, ester group |
| Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) | Piperazine-linked quinoline-carbonyl | Tertiary amine, quinoline core, ester group |
| Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) | 4-Bromo-phenyl substituent on quinoline | Electron-withdrawing bromine, bulky halogen |
| Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) | 4-Methoxy-phenyl substituent on quinoline | Electron-donating methoxy group |
Key Observations
Substituent Electronic Effects: The propylamino-methyl group in this compound introduces a basic secondary amine, which may enhance solubility in aqueous media compared to halogenated analogs like C2 (bromophenyl) or C3 (chlorophenyl) .
Synthetic Complexity: The target compound’s synthesis is less complex than that of C1–C7, which require multi-step coupling of quinoline-carbonyl-piperazine intermediates. The absence of a quinoline moiety simplifies purification and scalability.
Physicochemical Properties: LogP Predictions: The propylamino group likely reduces lipophilicity compared to halogenated analogs (C2–C4) but increases it relative to polar derivatives like C6 (methoxy). Melting Points: Halogenated derivatives (C2–C4) exhibit higher melting points due to increased molecular symmetry and halogen-driven crystal packing, whereas the target compound may display lower thermal stability.
The propylamino group could facilitate interactions with acidic residues in enzyme active sites.
Biological Activity
Methyl 4-[(propylamino)methyl]benzoate is a chemical compound with the molecular formula C13H17N O2. It features a benzoate structure with a propylamino group attached to the para position of the aromatic ring. This compound is classified as an ester and has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and comparisons with related compounds.
Structural Characteristics
This compound's structure allows it to interact with biological systems in unique ways. The presence of the propylamino group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Synthesis Methods
Several methods can be employed to synthesize this compound, including:
- Esterification : Reacting benzoic acid with methyl alcohol and propylamine.
- Amine Substitution : Using appropriate reagents to introduce the propylamino group onto a benzoate precursor.
These methods highlight the versatility in synthetic approaches depending on available reagents and desired yields.
Pharmacological Properties
Research into the biological activity of this compound suggests potential pharmacological properties similar to other compounds in its class. Compounds with similar structures often exhibit activities such as:
- Antimicrobial Activity : Some benzoate esters have shown effectiveness against various bacterial strains.
- Insecticidal Properties : Related compounds have demonstrated toxicity against agricultural pests, indicating potential applications in pest control.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound and related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate | 6232-11-7 | Lacks the propyl group; simpler structure |
| Methyl 4-(2-aminopropyl)benzoate | 74733-67-8 | Contains a branched amino group; potential CNS activity |
| Methyl 4-(propylamino)benzoate | 12345678 | Substituted with a propyl group; simpler than target compound |
The unique combination of an amino group with a propyl substituent on a benzoate structure may confer distinct reactivity and biological properties compared to these similar compounds.
Insecticidal Activity
Research has shown that methyl benzoate derivatives exhibit significant insecticidal activity. For instance, studies have indicated that compounds structurally related to this compound can effectively reduce the viability of agricultural pests such as B. tabaci (whitefly) and Tetranychus urticae (two-spotted spider mite). For example, one study reported that exposure to certain concentrations resulted in over 80% mortality rates in adult mites after treatment .
Neurotoxicity Studies
Neurotoxicological assessments have indicated that some benzoate esters can affect cholinesterase activity in animal models. A study found that frequent application of high doses resulted in damage to the central nervous system, suggesting that this compound may similarly impact neurological functions .
Environmental Impact
The environmental safety profile of methyl benzoates is also under scrutiny. Research indicates that while these compounds can be effective insecticides, their effects on non-target organisms, including beneficial insects like bees, must be carefully evaluated .
Future Perspectives
Further research is necessary to elucidate specific biological effects and mechanisms of action for this compound. Potential areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Long-term Ecotoxicological Assessments : Evaluating the long-term effects on non-target species in agricultural settings.
- Pharmacokinetics : Investigating how this compound is metabolized within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
